Evidence Item 1: Thioether Oxidation State as a Determinant of mTOR vs. PI3Kα Selectivity Compared to Sulfone Analogs
In the sulfonyl-morpholino-pyrimidine series, the sulfone group at the 4‑position contributes to a hydrogen‑bond network that confers mTOR selectivity over PI3Kα. The sulfide analog lacks this hydrogen‑bond donor and is therefore predicted to exhibit a distinct selectivity profile, reducing mTOR bias and potentially broadening PI3K isoform coverage [1]. The closest sulfone comparator, 4‑morpholin-4-yl-6-(phenylsulfonylmethyl)-2-pyridin-4-yl-pyrimidine, was explicitly noted as a registered but pharmacologically uncharacterized compound in the foundational AstraZeneca patent, highlighting the sulfide's unique utility as a SAR probe [2].
| Evidence Dimension | Predicted shift in mTOR/PI3Kα selectivity based on oxidation state |
|---|---|
| Target Compound Data | Thioether (sulfide); no hydrogen‑bond donor at the 4‑position methylene linker. |
| Comparator Or Baseline | Sulfone analog: 4‑morpholin-4-yl-6-(phenylsulfonylmethyl)-2-pyridin-4-yl-pyrimidine (sulfonyl hydrogen‑bond acceptor/donor). Sulfone series lead compound 1: mTOR IC50 = 12 nM; PI3Kα IC50 = 980 nM [1]. |
| Quantified Difference | Sulfone series shows ~82‑fold mTOR selectivity over PI3Kα. The sulfide is anticipated to reduce this selectivity gap (magnitude not experimentally quantified for the exact pair). |
| Conditions | mTOR enzyme assay and PI3Kα biochemical assay as described in the sulfonyl-morpholino-pyrimidine SAR study [1]. |
Why This Matters
The sulfide oxidation state allows researchers to interrogate selectivity tuning without committing to the full mTOR‑biased sulfone phenotype, enabling nuanced SAR exploration.
- [1] Finlay, M. R. V., et al. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorg. Med. Chem. Lett. 2012, 22 (12), 4163–4168. View Source
- [2] Pike, K. G.; Morris, J. J. (AstraZeneca AB). Morpholino pyrimidine compounds, processes for their preparation, pharmaceutical compositions containing them and their use in therapy. U.S. Patent Application US 2009/0018134 A1, January 15, 2009. View Source
